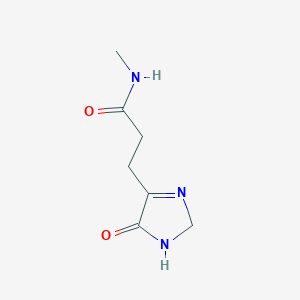
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group, a propanamide chain, and an imidazole ring with a keto group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propanamide Chain: The propanamide chain can be introduced through the reaction of the methylated imidazole with 3-bromopropanoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
N-Methyl-3-(5-oxo-2,5-dihydro-1H-imidazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
N-methyl-3-(5-oxo-1,2-dihydroimidazol-4-yl)propanamide |
InChI |
InChI=1S/C7H11N3O2/c1-8-6(11)3-2-5-7(12)10-4-9-5/h2-4H2,1H3,(H,8,11)(H,10,12) |
Clave InChI |
UVJIMEBZMPBXMN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCC1=NCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



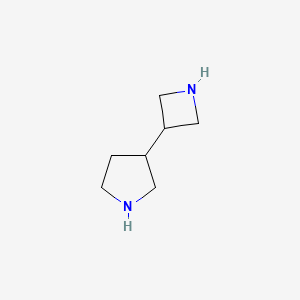

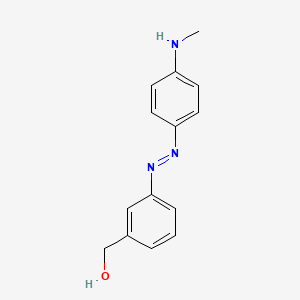
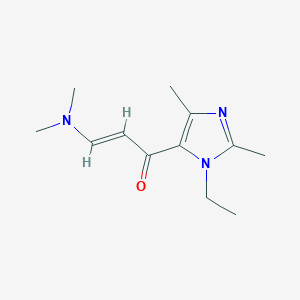
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
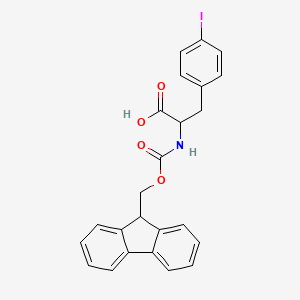
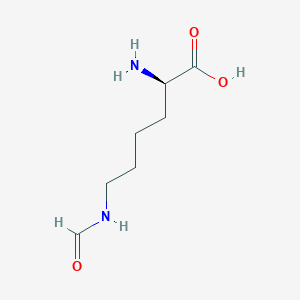
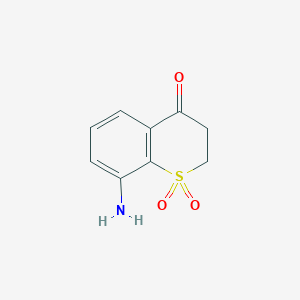

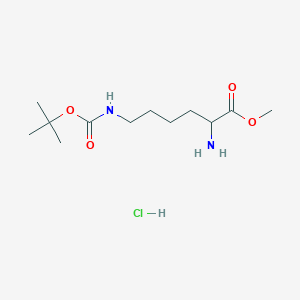
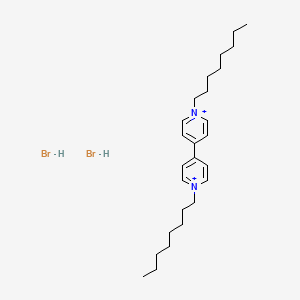
![[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide](/img/structure/B12816445.png)
